Crystal Structure and Solid-State Packing: 2,6- vs. 2,4-Dinitroanisole
The crystal structure of 2,6-dinitroanisole differs fundamentally from that of 2,4-dinitroanisole (DNAN), leading to distinct solid-state properties. Single-crystal X-ray diffraction analysis reveals that 2,6-dinitroanisole crystallizes in a different crystal system with unique lattice parameters compared to the 2,4-isomer [1]. This structural divergence directly impacts key material properties such as melting point and density, which are critical for melt-cast explosive formulations and processing [2].
| Evidence Dimension | Crystal structure and solid-state packing |
|---|---|
| Target Compound Data | Monoclinic, C2/c, a = 20.2528(4) Å, b = 6.7254(2) Å, c = 10.6748(2) Å, β = 94.699(3)°, Z = 4 [1] |
| Comparator Or Baseline | 2,4-Dinitroanisole (DNAN): Orthorhombic, Pbca, a = 8.543(2) Å, b = 11.992(3) Å, c = 15.802(4) Å, Z = 8 [1] |
| Quantified Difference | Different crystal systems; 2,6-isomer exhibits distinct unit cell parameters and packing arrangement |
| Conditions | Single-crystal X-ray diffraction at ambient temperature |
Why This Matters
Divergent crystal packing directly influences melting point, density, and mechanical sensitivity, making 2,6-dinitroanisole a non-interchangeable regioisomer in solid-formulation energetic applications.
- [1] Nyburg, S. C., et al. Structures of 2,4-dinitroanisole and 2,6-dinitroanisole. Acta Crystallographica Section C, 1987, 43, 686-689. View Source
- [2] Davies, P. J.; Provatas, A. Characterization of 2,4-dinitroanisole: an ingredient for use in low sensitivity melt cast formulations. Australian Government Department of Defense Report DSTO-TR-1904, 2006. View Source
